molecular formula C10H12N2O4 B8034195 3-Hydroxy-5-nitro-N-propylbenzamide

3-Hydroxy-5-nitro-N-propylbenzamide

Cat. No.: B8034195
M. Wt: 224.21 g/mol
InChI Key: KFWZGDLLYPSFTI-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitro-N-propylbenzamide is a chemical compound with the CAS registry number 1395037-75-8 . Its molecular formula is C10H12N2O4, and it has a molecular weight of 224.22 g/mol . The compound is a benzamide derivative, characterized by a hydroxy group and a nitro group attached to the benzene ring at the 3 and 5 positions, respectively, with an N-propylcarboxamide chain . This specific structure makes it a potential intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. As a building block, it can be used in the exploration of structure-activity relationships, particularly in the development of pharmacologically active compounds. Researchers may utilize this compound in studies involving amide bond formation, nitro group reduction, or as a precursor for heterocyclic systems. The product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with cold-chain transportation to ensure stability . Researchers should refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

3-hydroxy-5-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(13)5-7/h4-6,13H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWZGDLLYPSFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Directing Effects

The synthesis of 3-hydroxy-5-nitro-N-propylbenzamide hinges on the interplay between the 3-hydroxy (activating, ortho/para-directing) and N-propylamide (deactivating, meta-directing) groups. In the precursor 3-hydroxy-N-propylbenzamide , the amide’s electron-withdrawing nature dominates under strongly acidic nitration conditions, directing the nitro group to the meta position relative to the amide (C5). This contrasts with the ortho/para preference of the hydroxy group alone, highlighting the importance of protonation equilibria in sulfuric acid media.

Nitrating Agents and Conditions

Two primary nitration approaches have been adapted from literature:

Traditional Nitrating Mixture (HNO₃/H₂SO₄)

Dissolving 3-hydroxy-N-propylbenzamide in concentrated sulfuric acid at 30–40°C followed by dropwise addition of fuming nitric acid achieves nitration at C5. Key parameters:

  • Acid ratio : H₂SO₄:substrate = 4:1 (w/w) ensures full protonation of the hydroxy group.

  • Temperature : Maintaining ≤40°C minimizes polysubstitution.

  • Reaction time : 2–3 hours post-addition completes conversion.

Mechanism :
3-hydroxy-N-propylbenzamide+NO2+This compound\text{3-hydroxy-N-propylbenzamide} + \text{NO}_2^+ \rightarrow \text{this compound}
The nitronium ion (NO₂⁺) attacks the ring meta to the amide, stabilized by resonance with the carbonyl group.

Solid Nitrate Salt Method (KNO₃/H₂SO₄)

Anhydrous KNO₃ added incrementally to 3-hydroxy-N-propylbenzamide in H₂SO₄ at 40–50°C generates nitric acid in situ, reducing acid mist and improving safety. This method enhances regioselectivity (yield: 86% vs. 78% with HNO₃).

Synthetic Protocols and Optimization

Stepwise Procedure for KNO₃-Based Nitration

  • Dissolution : 10 g (0.05 mol) of 3-hydroxy-N-propylbenzamide in 40 mL H₂SO₄ at 0°C.

  • Nitration : Add 6.6 g (0.065 mol) anhydrous KNO₃ in batches over 30 min, stirring at 40°C for 2 h.

  • Workup : Quench into ice-water, adjust pH to 6.5 with NaHCO₃, and recrystallize from ethanol.

Yield : 85–88% (HPLC purity >99%).

Comparative Analysis of Nitration Methods

ParameterHNO₃/H₂SO₄KNO₃/H₂SO₄
Temperature (°C)30–4040–50
Reaction Time (h)2.52.0
Yield (%)78–8285–88
Byproducts2-nitro isomer (8%)2-nitro isomer (4%)

The KNO₃ method’s gradual NO₂⁺ release reduces oxidative side reactions, favoring C5 nitration.

Purification and Isolation

pH-Dependent Crystallization

Post-nitration mixtures contain 3-hydroxy-5-nitro (desired) and 3-hydroxy-2-nitro isomers. Adjusting the aqueous solution to pH 6.5 selectively precipitates the less soluble 5-nitro derivative, achieving 95% recovery.

Solvent Recrystallization

Ethanol-water (7:3) recrystallization further purifies the product, reducing isomer content to <1%.

Mechanistic Insights and Challenges

Competing Directing Effects

  • Amide dominance : Under H₂SO₄, the amide’s -NHCO- group adopts a planar conformation, enhancing meta-directing resonance effects.

  • Hydroxy suppression : Protonation of the -OH group negates its activating influence, preventing ortho/para nitration.

Side Reactions and Mitigation

  • Oxidation : Overheating (>50°C) oxidizes the hydroxy group to a ketone. Controlled KNO₃ addition mitigates this.

  • Isomer separation : Column chromatography (silica gel, hexane:EtOAc 3:1) resolves 2-nitro contaminants but is industrially impractical.

Industrial-Scale Adaptations

Continuous Nitration Reactors

Microreactor systems with precise temperature control (ΔT ±1°C) achieve 92% conversion in 30 minutes, minimizing decomposition.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO₄]) replace H₂SO₄, enabling nitration at 25°C with 90% yield and recyclable solvent.

Scientific Research Applications

3-Hydroxy-5-nitro-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro and hydroxyl groups.

    Medicine: Explored for its antimicrobial properties, particularly against certain bacterial strains.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-nitro-N-propylbenzamide exerts its effects often involves interactions with biological macromolecules:

    Molecular Targets: The compound can interact with enzymes, potentially inhibiting their activity by binding to the active site.

    Pathways Involved: The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between 3-Hydroxy-5-nitro-N-propylbenzamide and two analogs from the provided evidence:

Compound Name Benzamide Substituents N-Substituent Key Functional Groups Reactivity/Applications
This compound 3-OH, 5-NO2 Propyl OH, NO2 Metal coordination, nitration studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH3 2-Hydroxy-1,1-dimethylethyl CH3, OH (on N-substituent) N,O-bidentate directing group for C–H activation
3-Amino-N-(5-bromopyridin-2-yl)benzamide 3-NH2 5-Bromopyridin-2-yl NH2, Br Cross-coupling, drug intermediates

Electronic and Steric Effects

  • Nitro vs. Methyl/Amino Groups: The nitro group in the target compound deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the electron-donating methyl group in . However, the amino group in increases ring activation, enabling faster electrophilic reactions. The hydroxy group in the target compound can act as a chelating agent (like the N,O-group in ), but its position on the benzene ring (vs. the N-substituent in ) alters metal-binding selectivity .
  • N-Substituent Influence :

    • The N-propyl group in the target compound enhances lipophilicity, favoring membrane permeability in biological systems. In contrast, the N-(2-hydroxy-1,1-dimethylethyl) group in increases hydrophilicity, improving water solubility.
    • The bromopyridinyl group in introduces aromaticity and steric bulk, enabling π-π stacking and participation in Suzuki-Miyaura cross-coupling reactions .

Pharmacological Potential

    Q & A

    Basic: What synthetic strategies are recommended for 3-Hydroxy-5-nitro-N-propylbenzamide?

    Methodological Answer:
    Synthesis typically involves multi-step organic reactions, starting with benzamide derivatives. A common approach includes:

    • Nitro-group introduction : Direct nitration of the benzene ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity at the 5-position.
    • Propylamide formation : Coupling a propylamine group via amidation, using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .
    • Hydroxy-group protection/deprotection : Temporary protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions during nitration .
      Optimization Tip : Computational tools (e.g., AI-driven retrosynthesis platforms like Pistachio or Reaxys) can predict feasible routes and reaction conditions .

    Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

    Methodological Answer:
    Contradictions often arise from impurities, solvent effects, or tautomeric equilibria. To address this:

    • Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data. For example, discrepancies in carbonyl peaks (IR) vs. amide proton shifts (NMR) may indicate hydrogen bonding or solvent interactions .
    • Crystallographic confirmation : Use single-crystal X-ray diffraction to unambiguously determine the molecular structure and hydrogen-bonding network .
    • Computational modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts (e.g., using Gaussian or ADF software) .

    Basic: What analytical techniques are critical for characterizing this compound?

    Methodological Answer:

    • Chromatography : HPLC or GC-MS to assess purity and identify byproducts.
    • Spectroscopy :
      • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons and amide linkages.
      • IR : Confirm nitro (∼1520 cm⁻¹) and hydroxyl (∼3300 cm⁻¹) groups.
    • Elemental analysis : Verify C, H, N, and O composition .

    Advanced: How does the hydrogen-bonding network influence the compound’s crystallographic packing?

    Methodological Answer:
    Hydrogen bonds (e.g., O–H···O or N–H···O) govern molecular assembly in crystals. To analyze:

    • Graph set analysis : Classify hydrogen-bond motifs (e.g., chains, rings) using Etter’s rules. For example, the hydroxyl and nitro groups may form R₂²(8) motifs, stabilizing the lattice .
    • Thermal analysis : DSC/TGA can correlate hydrogen-bond strength with thermal stability.
    • Database mining : Cross-reference Cambridge Structural Database (CSD) entries for similar benzamide derivatives to predict packing patterns .

    Basic: What safety precautions are essential when handling this compound?

    Methodological Answer:

    • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Work in a fume hood to avoid inhalation of nitro-containing dust (WGK 3 hazard) .
    • Waste disposal : Neutralize nitro groups before disposal (e.g., reduction with Fe/NH₄Cl) to prevent environmental contamination .

    Advanced: What biochemical pathways might this compound target?

    Methodological Answer:
    Hypotheses based on structural analogs suggest:

    • Enzyme inhibition : Potential interaction with bacterial acps-pptase enzymes, disrupting lipid biosynthesis pathways critical for cell-wall formation .
    • Oxidative stress induction : Nitro groups may act as electron acceptors, generating reactive oxygen species (ROS) in microbial assays .
      Validation Steps :
    • In vitro assays : Measure IC₅₀ against purified enzymes (e.g., spectrophotometric monitoring of substrate conversion).
    • Microbial susceptibility testing : Use Kirby-Bauer or broth microdilution to assess antibacterial activity .

    Basic: How to optimize reaction yields during synthesis?

    Methodological Answer:

    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
    • Catalysis : Use Lewis acids (e.g., FeCl₃) to accelerate nitration.
    • Temperature control : Maintain low temperatures (−5°C to 5°C) during nitration to minimize byproducts .

    Advanced: What computational tools predict the compound’s physicochemical properties?

    Methodological Answer:

    • LogP and solubility : Use ACD/Labs Percepta or ChemAxon to estimate partition coefficients and solubility profiles .
    • pKa prediction : SPARC or MarvinSuite models can predict ionization states of hydroxyl and nitro groups .
    • Docking studies : AutoDock Vina or Schrödinger Suite for preliminary screening of enzyme-binding affinity .

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